molecular formula C18H20N4OS B2444025 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylbenzamide CAS No. 1421481-32-4

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylbenzamide

Cat. No.: B2444025
CAS No.: 1421481-32-4
M. Wt: 340.45
InChI Key: SHWUAIDHNTZIRR-UHFFFAOYSA-N
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Description

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-methylbenzamide is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Cytotoxic Activities

A study by Palkar et al. (2017) on novel analogs structurally similar to the compound demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized and tested for their cytotoxic activity against mammalian cell lines, showing activity at non-cytotoxic concentrations (Palkar et al., 2017).

Synthesis and Structural Characterization

Another research focus is the synthesis and structural characterization of compounds with similar frameworks. For example, the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines showed potent cytotoxic activities, suggesting the potential of similar compounds in therapeutic applications (Deady et al., 2003).

Functional Applications in Material Science

Research on supramolecular liquid crystals containing the 4-aryl-1H-pyrazole unit, which shares structural similarities with the queried compound, revealed that these units can self-assemble by H-bonding to give columnar mesophases and display luminescent properties. This suggests potential applications in materials science, particularly in the development of new luminescent materials (Moyano et al., 2013).

Potential as Corrosion Inhibitors

A theoretical study on bipyrazolic-type organic compounds, which share structural motifs with the queried compound, explored their potential activity as corrosion inhibitors. The study highlighted the importance of molecular geometry and electronic structure in determining the inhibition efficiency, suggesting the potential of structurally related compounds in corrosion protection applications (Wang et al., 2006).

Properties

IUPAC Name

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-6-4-5-7-16(12)17(23)19-9-8-15-11-24-18(20-15)22-14(3)10-13(2)21-22/h4-7,10-11H,8-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWUAIDHNTZIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.